molecular formula C12H12ClN5O B1384403 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride CAS No. 957719-43-6

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride

Cat. No.: B1384403
CAS No.: 957719-43-6
M. Wt: 277.71 g/mol
InChI Key: BCARDVHJQQQXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound is formally named 6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride under IUPAC rules. Its classification comprises:

  • Pyrazolo[3,4-d]pyrimidin-4-one core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7.
  • 1-Phenyl substituent : A benzene ring attached to the pyrazole nitrogen (N1).
  • 6-(Aminomethyl) group : A primary amine-linked methyl group at position 6 of the pyrimidine ring.
  • Hydrochloride salt : Formed via protonation of the amine group.

The numbering follows the priority of heteroatoms and fused ring systems, with the pyrazole ring assigned positions 1–3 and the pyrimidine ring positions 4–7.

Molecular Formula and Weight Analysis

Molecular formula : $$ \text{C}{12}\text{H}{12}\text{ClN}_5\text{O} $$
Calculated molecular weight : 277.71 g/mol.

Component Contribution to Molecular Weight
$$ \text{C}_{12} $$ 144.12 g/mol (51.9%)
$$ \text{H}_{12} $$ 12.12 g/mol (4.4%)
$$ \text{Cl} $$ 35.45 g/mol (12.8%)
$$ \text{N}_5 $$ 70.05 g/mol (25.2%)
$$ \text{O} $$ 16.00 g/mol (5.8%)

The high nitrogen content (25.2%) reflects its heterocyclic nature, typical of bioactive pyrazolo-pyrimidine derivatives.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound is unavailable, structural analogs provide insights:

  • Pyrazolo[3,4-d]pyrimidine cores exhibit planar geometries with bond lengths of 1.34–1.38 Å for C–N and 1.22–1.24 Å for C=O.
  • Hydrogen bonding : The protonated amine group forms strong interactions with chloride ions (N–H···Cl, ~3.1 Å).
  • Torsional angles : Substituents at N1 and C6 adopt dihedral angles of 15–30° relative to the core, minimizing steric strain.

Single-crystal studies of related compounds (e.g., pyrazolo[3,4-d]pyrimidinophanes) confirm the rigidity of the fused ring system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key $$ ^1\text{H} $$-NMR signals (DMSO-$$ d_6 $$):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyrazole C3-H 8.17 Singlet
Phenyl ortho-H 8.26 Doublet
Phenyl meta/para-H 7.56–7.60 Multiplet
Aminomethyl (-CH$$2$$NH$$2$$) 4.73 Broad singlet
NH (pyrimidinone) 11.54 Broad singlet

$$ ^{13}\text{C} $$-NMR data:

Carbon Position Chemical Shift (δ, ppm)
Pyrimidinone C4 164.5
Pyrazole C3 148.0
Phenyl C1 134.0
Aminomethyl CH$$_2$$ 40.6

Infrared (IR) Spectroscopy

  • N–H stretch : 3444–3352 cm$$ ^{-1} $$ (amine and pyrimidinone NH).
  • C=O stretch : 1660 cm$$ ^{-1} $$ (pyrimidinone carbonyl).
  • C–N stretch : 1560 cm$$ ^{-1} $$ (aromatic C–N).

UV-Vis Spectroscopy

  • $$ \lambda_{\text{max}} $$: 265–280 nm (π→π* transitions in the aromatic system).

Tautomeric and Conformational Dynamics

The compound exhibits two dominant tautomeric forms:

  • 4-Oxo tautomer : Predominant in solid state (evidenced by IR C=O peak at 1660 cm$$ ^{-1} $$).
  • 4-Hydroxy tautomer : Minor form in solution (pH-dependent equilibrium).

Conformational flexibility arises from:

  • Aminomethyl rotation : The –CH$$2$$NH$$2$$ group adopts staggered conformers to minimize steric clashes with the phenyl ring.
  • Phenyl ring orientation : Ortho substituents induce a 20–30° twist relative to the pyrazolo-pyrimidine plane.

Density functional theory (DFT) calculations predict an energy barrier of ~8 kJ/mol for aminomethyl rotation, enabling rapid interconversion at room temperature.

Properties

IUPAC Name

6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARDVHJQQQXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with an amine source, such as ammonia or an amine derivative, in the presence of a base . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a compound with this scaffold exhibited high inhibitory activity against several tumor cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds were notably low, indicating significant potency compared to standard chemotherapeutics like doxorubicin. Specifically, one derivative showed an IC50 of 2.24 µM against A549 cells, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance anticancer efficacy .

Epidermal Growth Factor Receptor (EGFR) Inhibition

Recent research has focused on the ability of pyrazolo[3,4-d]pyrimidine derivatives to act as EGFR inhibitors. These compounds have shown promising results in inhibiting the proliferation of cancer cells expressing EGFR. For example, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and also exhibited activity against mutant forms of the receptor. This highlights their potential use in targeted cancer therapies, particularly for tumors with aberrant EGFR signaling pathways .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that specific modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect biological activity. For instance, altering substituents on the phenyl ring or modifying the amino group can enhance antiproliferative effects or selectivity for certain cancer cell types. Such insights are critical for guiding future drug design efforts aimed at optimizing therapeutic profiles .

Data Tables

Compound Target IC50 (µM) Cell Line
Compound 1EGFR0.016A549
Compound 2Tumor Cells2.24A549
Compound 3Tumor Cells1.74MCF-7
Compound 4Tumor Cells9.20PC-3

Case Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized multiple analogs and tested their efficacy against various cancer cell lines using MTT assays. The findings indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in A549 cells, establishing a foundation for further development of these compounds as novel anticancer agents .

Case Study 2: EGFR Inhibition

Another investigation focused on derivatives designed as EGFR inhibitors demonstrated that specific substitutions could significantly increase binding affinity and inhibitory potency against both wild-type and mutant forms of EGFR. This study utilized flow cytometry to assess apoptosis and cell cycle effects in treated cell lines, providing a comprehensive understanding of the mechanisms underlying their anticancer effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 4, 5, 6, and 7, influencing physicochemical properties and bioactivity.

Key Observations:

Substituent Effects on Synthesis :

  • Hydroxymethyl (11 ) and bromomethyl (3b ) derivatives exhibit divergent yields (89% vs. 50%), reflecting the challenges in halogenation steps .
  • Thioether derivatives (e.g., 1d ) require multi-step functionalization, leading to moderate yields (53%) .

Physicochemical Properties: Hydroxymethyl vs. Aminomethyl: The -CH₂OH group in 11 contributes to polarity (ESI-MS: 241.15), whereas the aminomethyl group in the target compound likely enhances solubility via protonation (HCl salt). Bromomethyl vs. Thioether: Bromine in 3b increases molecular weight (MS: 305.29) and reactivity, while thioether 1d introduces a lipophilic sulfur atom (MS: 353.07) .

Biological Relevance: ALDH1A inhibitors (e.g., 15b) feature aryl-thioether substituents linked to submicromolar activity . Pyrazolopyrimidines with aminomethyl groups may mimic nucleic acid bases (e.g., ppG, ppA) for antiviral or anticancer applications .

Reaction Pathways and Functionalization

  • Chlorination : A critical step for introducing reactive sites. For example, 1-phenyl derivatives are chlorinated at position 4 using POCl₃ or PCl₅ (yields: 61–65%) .
  • Hydrazinolysis: Chlorinated intermediates react with hydrazine to form hydrazide derivatives, enabling Schiff base formation .
  • Thioether Formation: Bromomethyl derivatives (3b) react with thiols (e.g., 2-mercaptopyrimidinone) under basic conditions to install sulfur-based substituents .

Spectral and Analytical Data

  • ¹H-NMR :
    • Hydroxymethyl (11 ): δ 4.45 (s, 2H) for CH₂OH .
    • Bromomethyl (3b ): δ 4.47 (s, 2H) for CH₂Br .
    • Thioether (1d ): δ 4.32 (s, 2H) for CH₂S .
  • MS : Mass data correlate with substituent electronegativity (Br > S > OH) .

Biological Activity

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one hydrochloride is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, particularly in cancer treatment and as inhibitors of various enzymes. This article reviews its biological activity, focusing on anticancer properties, molecular mechanisms, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound under consideration has shown promising results in various in vitro assays.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • A549 (lung cancer)
    • K-562 (leukemia)
  • IC50 Values : The inhibitory concentrations (IC50) of the compound against different cell lines are summarized in Table 1.
Cell LineIC50 Value (µM)Reference
MCF-71.74
HCT-1161.1
A5498.21
K-5620.3
  • Mechanism of Action : The compound induces apoptosis in cancer cells through:
    • Cell cycle arrest at G2/M phase.
    • Increased BAX/Bcl-2 ratio, promoting apoptotic pathways.
    • Inhibition of key signaling pathways such as EGFR and VEGFR2.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely related to their structural components. Studies have demonstrated that modifications to the phenyl and pyrazolo rings can significantly influence their potency and selectivity.

Key Findings

  • Substituents on the phenyl ring enhance binding affinity to target proteins.
  • The presence of an amino group at the 6-position is crucial for maintaining activity against cancer cell lines.
  • Derivatives with halogen substitutions exhibited varied inhibitory effects on EGFR and VEGFR2.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes of these compounds with their targets. For instance, compound 12b demonstrated strong binding affinity to both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM, respectively . These studies help elucidate how structural modifications can optimize efficacy.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Study on MCF-7 Cells : A study showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • K562 Cell Line Analysis : Another investigation reported a remarkable inhibition rate of 69.95% in K562 cells, indicating its potential as a therapeutic agent for leukemia .

Q & A

Q. What are the common synthetic routes for preparing 6-(aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one hydrochloride and its analogs?

The synthesis typically involves cyclization of 5-aminopyrazole-4-carboxylate derivatives with reagents like formamide or thiourea. For example, ethyl-5-aminopyrazole-4-carboxylate reacts with formamide under reflux to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization with phenylisocyanate or alkylamines introduces the 1-phenyl and 6-aminomethyl groups. Phosphorus oxychloride or acetic anhydride may be used to stabilize intermediates . For hydrochloride salt formation, reactions with aqueous HCl (e.g., 1.0 M HCl at 50°C) are standard, as demonstrated in related compounds .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : Key for confirming substituent positions (e.g., 1H-NMR signals at δ 9.39 and 9.05 ppm for NH groups in related analogs) .
  • HPLC : Ensures ≥98% purity, with methods using ammonium acetate buffer (pH 6.5) for optimal resolution .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 349 for pyrazolo-pyrimidine thione derivatives) .

Q. What in vitro assays are used to screen its biological activity?

Initial antiproliferative screening involves cell viability assays (e.g., MTT) against cancer lines like U87 glioma cells. Flow cytometry detects cell cycle arrest (e.g., S-phase accumulation) and apoptosis via Annexin V/PI staining. Western blotting confirms molecular targets (e.g., upregulated p53 in apoptosis pathways) .

Advanced Research Questions

Q. How can structural modifications at the 6-aminomethyl position alter bioactivity?

Substituting the aminomethyl group with thioether or trifluoromethyl moieties modulates solubility and target affinity. For instance, 6-((3-fluorobenzyl)thio) analogs show enhanced ALDH1A inhibition, while 6-trifluoromethyl derivatives improve blood-brain barrier penetration in glioma models . Computational docking studies (e.g., EGFR-TK binding pockets) guide rational design .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses comparing data under standardized protocols (e.g., 48-hour exposure in serum-free media) are recommended. Contradictory mechanistic findings (e.g., p53-dependent vs. independent apoptosis) require isoform-specific knockdown experiments .

Q. How is reaction yield optimized during large-scale synthesis?

Yield improvements (from 19% to 70% in analogs) involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Catalysis : Triphenylphosphine iminophosphorane intermediates reduce side reactions .
  • Temperature control : Gradual heating (0°C → 50°C) during HCl salt formation minimizes decomposition .

Q. What advanced techniques validate its target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirms thermal stabilization of bound targets (e.g., ALDH1A).
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD) to purified enzymes.
  • CRISPR/Cas9 knockout models : Isolate target-specific effects (e.g., apoptosis rescue in p53-null cells) .

Methodological Considerations

Q. How are stability and storage conditions determined for this compound?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Lyophilized hydrochloride salts stored at -20°C in amber vials show <5% decomposition over 12 months. Aqueous solutions in DMSO require desiccation to prevent hydrolysis .

Q. What safety protocols are essential during handling?

  • Waste disposal : Separate organic and aqueous waste; collaborate with certified agencies for HCl-neutralized byproducts.
  • PPE : Nitrile gloves and fume hoods are mandatory due to potential mutagenicity (Ames test-positive in some analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.